![molecular formula C13H9FO3 B2913787 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 22494-43-5](/img/structure/B2913787.png)

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . It has a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .

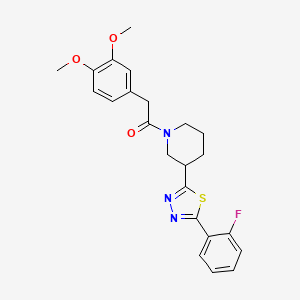

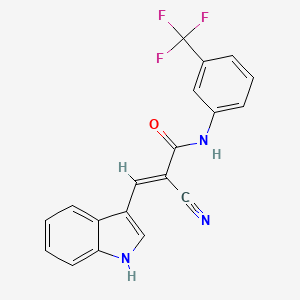

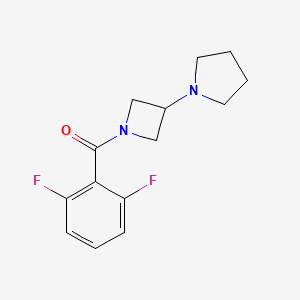

Molecular Structure Analysis

The molecular structure of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is characterized by a biphenyl core with a fluoro group at the 3’ position and a hydroxy group at the 4’ position . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” include a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .Aplicaciones Científicas De Investigación

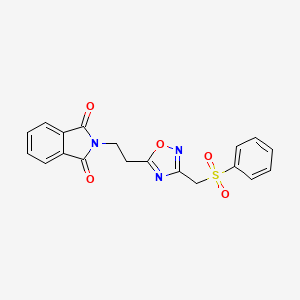

Chemical Synthesis

3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be used in the preparation of various chemical compounds. For instance, it can be used in the synthesis of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .

Development of Pan-Inhibitors

This compound can also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These inhibitors can be used in the study of various biological processes and potentially in the development of new drugs.

Protein Degradation Research

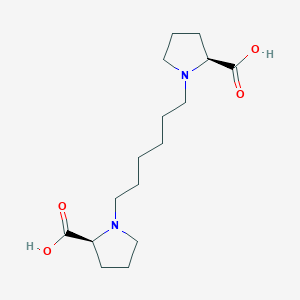

In protein degradation research, 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has been used in the synthesis of 3-Fluoro-4-hydroxyprolines . These compounds have shown stereoselective recognition by the VHL E3 Ubiquitin Ligase, which is used for targeted protein degradation .

Development of PROTACs

The compound has been used in the development of Proteolysis Targeting Chimeras (PROTACs). Despite a weakened affinity, Hyp substitution with (3S,4S)-F-Hyp within the PROTAC MZ1 led to Brd4-selective cellular degradation at concentrations >100-fold lower than the binary Kd for VHL .

Antibacterial and Antifungal Activities

Although not directly related to 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, compounds with similar structures, such as 3-hydroxy-4-pyranones, have shown broad-spectrum activity against Gram-positive/Gram-negative standard strains and fungi . This suggests potential antibacterial and antifungal applications for 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

Safety and Handling Research

Research into the safety and handling of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is also an important application. This compound is harmful if swallowed and causes skin and eye irritation . Therefore, research into its safe handling and use is crucial .

Safety And Hazards

“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

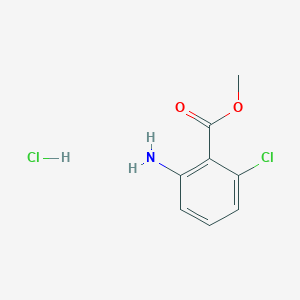

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUSMAQARLWHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913706.png)

![2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2913707.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2913709.png)

amine hydrochloride](/img/structure/B2913710.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2913718.png)

![N-ethyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2913720.png)

![4-chloro-3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzamide](/img/structure/B2913725.png)

![2-(5-chloro-2-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913727.png)